![molecular formula C12H10N2O5 B2994332 N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428363-29-4](/img/structure/B2994332.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide” is a complex organic molecule. It contains a benzodioxole group, an isoxazole group, and a carboxamide group . Similar compounds have been used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Similar compounds have been analyzed using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Similar compounds have been evaluated for their anticancer activity against various cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its molecular structure. Techniques like UV–Visible spectroscopy and NMR could be used to analyze these properties .
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Agents
Research on novel compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic properties. These compounds were synthesized and tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, showing high selectivity indices and protective effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antiproliferative and Antioxidant Activities
A study on benzimidazole/benzothiazole-2-carboxamides highlighted their significant antiproliferative activity against human cancer cells and their antioxidative potential, as measured by free radical scavenging and ferric reducing antioxidant power assays. The research suggested the potential for further optimization of these compounds for enhanced therapeutic effects (Cindrić et al., 2019).
Antimicrobial Activity
New compounds synthesized from endophytic Streptomyces YIM67086 exhibited favorable antimicrobial activities. These findings suggest the potential of these compounds as leads for developing new antimicrobial agents (Yang et al., 2015).
Neuroprotective Activity and Alzheimer's Disease
The development of 5-aroylindolyl-substituted hydroxamic acids as selective histone deacetylase 6 (HDAC6) inhibitors showed promising results in decreasing the level and aggregation of tau proteins, offering potential therapeutic benefits for Alzheimer's disease (Lee et al., 2018).
Catalysis and Synthesis Methodologies
Innovative synthesis methodologies for creating novel compounds, including benzoxazines and isoxazole derivatives, have expanded the toolbox for drug discovery and development. These methods provide access to compounds with potential biological activities, supporting the exploration of new therapeutic avenues (Xu et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide may have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various mechanisms, including enzyme inhibition or activation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-16-11-5-10(19-14-11)12(15)13-7-2-3-8-9(4-7)18-6-17-8/h2-5H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBRZISPOWVTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
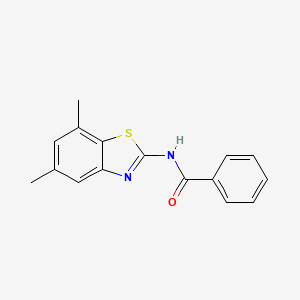
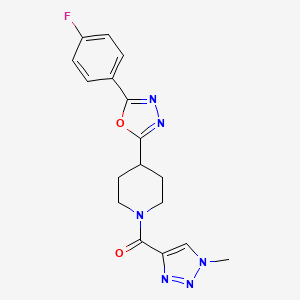
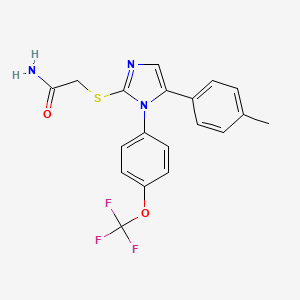
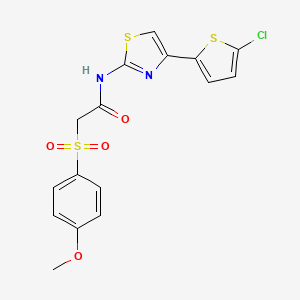



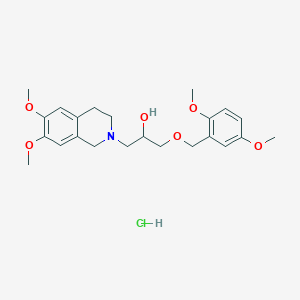
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
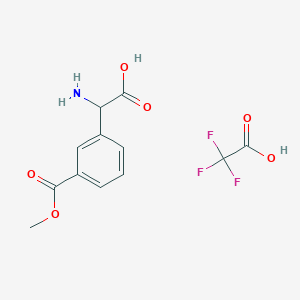
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)
